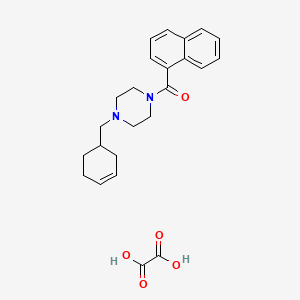

![molecular formula C14H26N2O4S B5549617 N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of molecules related to N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide involves complex organic reactions, including asymmetric cyclopropanations and reductions of cyclic sulfonamides. For instance, the asymmetric cyclopropanation catalyzed by rhodium(II) N-(arylsulfonyl)prolinate demonstrates a general method for the synthesis of functionalized cyclopropanes, indicating a pathway that could potentially be adapted for the synthesis of compounds like N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide (Davies et al., 1996).

Molecular Structure Analysis

The crystal structure analysis of related sulfonamide compounds, such as N-methylmethanesulfonamide, provides insights into the molecular conformation and interactions within similar molecules. For example, N-methylmethanesulfonamide exhibits a gauche conformation between the methyl group and the amide N atom, hinting at potential structural behaviors of complex sulfonamides (Higgs et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and transformations of sulfonamide-related compounds offer insights into the behavior of N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide. Studies such as the gold(I)-catalyzed intramolecular hydroamination and ring-opening of sulfonamide-substituted cyclopropylcarbinols provide valuable information on the potential chemical reactions this compound could undergo, showing the versatility and reactivity of sulfonamide derivatives (Zhang et al., 2012).

Physical Properties Analysis

Physical properties, such as solubility and crystal structure, play a crucial role in the application and study of chemical compounds. The analysis of compounds like N-methylmethanesulfonamide at low temperatures reveals specific physical characteristics that could be similar in N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide, providing insights into its behavior under various conditions (Higgs et al., 2002).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds and stability, is essential for the application of N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide. Research on sulfonamide compounds and their interactions, like the studies on acid-catalyzed intramolecular cyclization of sulfonamides, can shed light on the chemical properties and potential applications of this compound (Gazizov et al., 2017).

科学的研究の応用

Asymmetric Synthesis and Catalysis

The compound's structural features, such as the pyrrolidine ring and sulfonamide group, are common in asymmetric synthesis and catalysis. For example, studies have shown that rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes leads to a highly diastereoselective and enantioselective synthesis of functionalized cyclopropanes (Davies et al., 1996). This indicates that similar structural moieties in the compound could be utilized in asymmetric synthesis, leveraging the cyclobutyl and methylpyrrolidin-1-yl groups for enantioselective catalysis.

Drug Metabolism Studies

In drug metabolism studies, compounds with sulfonamide groups, similar to the one , have been used to understand metabolic pathways. For instance, the biocatalysis approach to drug metabolism using microbial systems has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators (Zmijewski et al., 2006). This suggests that "N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide" could potentially be investigated for its metabolic profiles using similar biocatalytic systems.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is another area where such a compound could be relevant. The development of methodologies for synthesizing pyrimidine derivatives, as demonstrated by Šterk et al. (2012), involves steps that could be applicable to the compound , especially considering its complex structure involving a pyrrolidin-1-yl group and a sulfonamide moiety (Šterk et al., 2012).

Thermodynamic Studies

Thermodynamic studies of derivatives of aminomethanesulfonic acid, which share a structural resemblance with the sulfonamide part of the compound, have been conducted to understand the effects of substituents on dissociation thermodynamics (Khoma, 2017). This type of research could provide insights into the physicochemical properties of "N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide" and its interactions in various environments.

特性

IUPAC Name |

N-[3-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-11-9-16(10-14(11,18)12-5-4-6-12)13(17)7-8-15(2)21(3,19)20/h11-12,18H,4-10H2,1-3H3/t11-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYKYPKKESIWBW-RISCZKNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CCC2)O)C(=O)CCN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide (non-preferred name) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

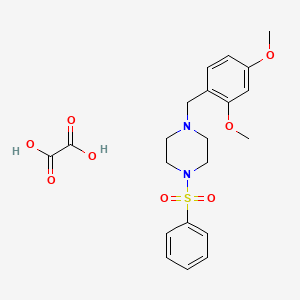

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

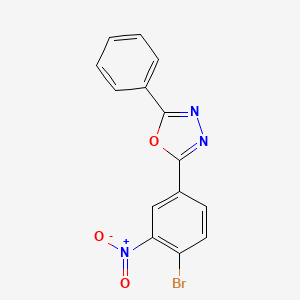

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)